Cas no 935455-27-9 ((R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride)

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride structure
935455-27-9 structure
Product Name:(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Numéro CAS:935455-27-9
Le MF:C4H10ClNO2S
Mégawatts:171.6456990242
MDL:MFCD22418841
CID:3045409
PubChem ID:67041261
Update Time:2024-10-26

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Propriétés chimiques et physiques

Nom et identifiant

    • (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
    • 3-Thiophenamine, tetrahydro-, 1,1-dioxide, hydrochloride (1:1), (3R)-
    • AK210018
    • MGZQMSFXPSKBDY-PGMHMLKASA-N
    • (R)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)
    • (R)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamine hydrochloride
    • SCHEMBL1456661
    • 3-Thiophenamine, tetrahydro-, 1,1-dioxide, hydrochloride (1
    • C12957
    • CS-B0948
    • (R)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride
    • (R)-3-Aminotetrahydrothiophene 1,1-dioxide HCl
    • 935455-27-9
    • CS-14999
    • MFCD22418841
    • (3R)-1,1-dioxothiolan-3-amine;hydrochloride
    • (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
    • EN300-7367414
    • AKOS027257204
    • (3R)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
    • MDL: MFCD22418841
    • Piscine à noyau: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m1./s1
    • La clé Inchi: MGZQMSFXPSKBDY-PGMHMLKASA-N
    • Sourire: O=S1(CC[C@@H](N)C1)=O.Cl

Propriétés calculées

  • Qualité précise: 171.0120774g/mol
  • Masse isotopique unique: 171.0120774g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 0
  • Complexité: 167
  • Nombre d'unités de liaison covalente: 2
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 68.5

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Informations de sécurité

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ840-250mg
(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
935455-27-9 95+%
250mg
2602CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OQ840-100mg
(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
935455-27-9 95+%
100mg
1185CNY 2021-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-10g
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
10g
¥22648.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-100mg
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
100mg
¥1088.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-250mg
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
250mg
¥1808.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-5g
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
5g
¥13558.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R77790-1g
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9
1g
¥4518.0 2021-09-08
Alichem
A169006164-1g
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9 95%
1g
$568.40 2023-08-31
Chemenu
CM324865-100mg
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9 95%
100mg
$81 2024-07-19
Chemenu
CM324865-250mg
(R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
935455-27-9 95%
250mg
$132 2024-07-19

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, rt → reflux
Référence
Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects
, Japan, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux; reflux → rt
Référence
A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Référence
Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  10 min, rt
Référence
Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux
Référence
Preparation of heterocyclic compounds as CCR4 or TARC and/or MDC function regulators
, Japan, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 d, reflux
Référence
Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists
, Japan, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 d, reflux
Référence
Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  13 h, 130 °C
Référence
Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases.
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Référence
Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
Référence
Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors
, Japan, , ,

Méthode de production 11

Conditions de réaction
Référence
Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors
, World Intellectual Property Organization, , ,

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Raw materials

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Preparation Products

(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:935455-27-9)(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Numéro de commande:A941187
État des stocks:in Stock
Quantité:1g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 15:37
Prix ($):330.0/1097.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:935455-27-9)(R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
A941187
Pureté:99%/99%
Quantité:1g/5g
Prix ($):330.0/1097.0
Courriel